4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride

Dopamine D3 receptor Structure-activity relationship Linker length selectivity

4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride (CAS 1181457-84-0) is the hydrochloride salt of a primary aminobutyl-phenylpiperazine, a privileged scaffold in medicinal chemistry for constructing dopamine D3 receptor (D3R)-selective ligands. The free base (CAS 40255-41-2, C₁₄H₂₃N₃, MW 233.35 g/mol) features a 4-carbon linear butyl linker tethering a terminal primary amine to a 4-phenylpiperazine pharmacophore, while the HCl salt (C₁₄H₂₄ClN₃, MW 269.81 g/mol) offers enhanced aqueous solubility.

Molecular Formula C14H24ClN3
Molecular Weight 269.81 g/mol
CAS No. 1181457-84-0
Cat. No. B1521165
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride
CAS1181457-84-0
Molecular FormulaC14H24ClN3
Molecular Weight269.81 g/mol
Structural Identifiers
SMILESC1CN(CCN1CCCCN)C2=CC=CC=C2.Cl
InChIInChI=1S/C14H23N3.ClH/c15-8-4-5-9-16-10-12-17(13-11-16)14-6-2-1-3-7-14;/h1-3,6-7H,4-5,8-13,15H2;1H
InChIKeyYWCPIQJSWGSXRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Phenylpiperazin-1-yl)butan-1-amine Hydrochloride (CAS 1181457-84-0): A Core Aminobutyl-Phenylpiperazine Scaffold for Dopamine D3 Receptor Ligand Procurement


4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride (CAS 1181457-84-0) is the hydrochloride salt of a primary aminobutyl-phenylpiperazine, a privileged scaffold in medicinal chemistry for constructing dopamine D3 receptor (D3R)-selective ligands [1]. The free base (CAS 40255-41-2, C₁₄H₂₃N₃, MW 233.35 g/mol) features a 4-carbon linear butyl linker tethering a terminal primary amine to a 4-phenylpiperazine pharmacophore, while the HCl salt (C₁₄H₂₄ClN₃, MW 269.81 g/mol) offers enhanced aqueous solubility [2]. This compound serves as a key synthetic intermediate in the 4-phenylpiperazine class, a chemical family that has yielded D3R-selective ligands achieving >100-fold selectivity over the closely homologous D2 receptor [3]. Its primary amine terminus distinguishes it from pre-formed amide congeners such as BP 897 and PG648, enabling versatile downstream derivatization for focused library synthesis and structure-activity relationship (SAR) exploration [4].

Why Generic Substitution Fails: Structural Determinants of Receptor Selectivity in 4-Phenylpiperazine Scaffolds Containing the CAS 1181457-84-0 Butylamine Linker


Within the 4-phenylpiperazine class, compounds sharing the same N-phenylpiperazine head group cannot be treated as interchangeable procured equivalents. Three structural variables critically modulate receptor pharmacology: (i) alkyl linker length, where elongation from ethyl to butyl produces a documented switch in dopamine receptor subtype preference from D4 to D3 [1]; (ii) terminal functional group identity, where a primary amine (as in this compound) versus a pre-formed amide or urea determines both the synthetic trajectory available and the baseline receptor occupancy profile [2]; and (iii) linker regiochemistry, where the 1-amine (linear) versus 2-amine (α-branched) positional isomerism alters steric accessibility during amide coupling and may affect metabolic N-dealkylation rates [3]. Furthermore, the hydrochloride salt form provides a quantifiable aqueous solubility advantage over the free base, directly impacting formulation and assay preparation . Substituting this specific compound with a positional isomer such as 4-(4-phenylpiperazin-1-yl)butan-2-amine (CAS 54493-21-9) or a pre-formed amide analog like BP 897 introduces uncontrolled variability that can invalidate comparative SAR studies and lead to irreproducible biological outcomes.

Quantitative Differentiation Evidence for 4-(4-Phenylpiperazin-1-yl)butan-1-amine Hydrochloride (CAS 1181457-84-0) Against Closest Analogs


Linker Length-Dependent Dopamine Receptor Subtype Selectivity Switch: Butyl (C4) vs. Ethyl (C2) Chain

The butyl (4-carbon) linker in the target compound is the critical structural feature that redirects receptor subtype selectivity from D4 to D3. Leopoldo et al. (2002) demonstrated that the ethyl-linked benzamide PB12 (N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide) is a potent, selective D4 receptor ligand, whereas elongation of the alkyl chain to a butyl linker in the 4-(4-arylpiperazin-1-yl)butyl series produced high-affinity D3 receptor ligands (Ki range: 0.13–4.97 nM) with marked selectivity over D2, D4, 5-HT1A, and α1 receptors [1]. The 2-methoxyphenyl butyl analog (compound 6 in that study) displayed D3 Ki = 145 nM, while the 2,3-dichlorophenyl butyl analog (compound 13) achieved D3 Ki = 31 nM [1]. This linker-length-dependent selectivity switch establishes the 4-carbon butyl spacer as a non-negotiable structural requirement for accessing D3-preferring pharmacology.

Dopamine D3 receptor Structure-activity relationship Linker length selectivity

Primary Amine Terminus Enables High-Yield Parallel Amide Library Synthesis vs. Pre-Formed Amide Congeners

The terminal primary amine of the target compound serves as a versatile synthetic handle that cannot be replicated by pre-formed amide analogs such as BP 897 (D3 Ki = 0.92 nM, 70-fold selective over D2) or PG648 (R-PG648: D3 Ki = 0.53 nM, ~500-fold selective over D2) [1][2]. Jean et al. (2008) demonstrated this directly by using three different 4-(4-arylpiperazinyl)butanamines—the structural class to which the target compound belongs—as scaffold inputs for solid-phase parallel synthesis. Coupling with 21 diverse carboxylic acids generated a focused amide library whose members achieved D3 binding affinities as low as 0.10 nM and 0.35 nM (compounds 9e and 9n, respectively), representing a >60,000-fold affinity gain over the free amine scaffold baseline [3]. Pre-formed amides like BP 897 and PG648 lack this primary amine handle and therefore cannot serve as starting points for analogous diversification campaigns.

Combinatorial chemistry Dopamine D3 receptor ligands Amide coupling diversification

Moderate Baseline Receptor Occupancy Defines a 'Silent Scaffold' Advantage vs. Potent Pre-Optimized Leads

The free base form (CAS 40255-41-2) of the target compound exhibits a 5-HT1A receptor binding affinity of Ki = 6,030 nM, as recorded in the ChEMBL database (CHEMBL26718) via radiolabeled [³H]-8-OH-DPAT displacement from rat brain homogenate [1]. This micromolar-level baseline affinity defines the scaffold as relatively 'silent' at serotonin receptors, in stark contrast to BP 897 which demonstrates moderate 5-HT1A affinity (Ki = 84 nM)—a 72-fold higher potency [2]. Similarly, the D3 receptor affinity of the underivatized free amine scaffold is substantially lower than that of optimized amide derivatives (D3 Ki reduction from scaffold baseline to 0.10 nM in compound 9e), enabling unambiguous interpretation of SAR: any affinity gain observed upon derivatization can be confidently attributed to the appended group rather than to the scaffold itself [3]. This property is critical for deconvoluting pharmacophoric contributions in bitopic ligand design, where the phenylpiperazine occupies the orthosteric site and the extended aryl amide targets a secondary binding pocket [4].

Scaffold baseline affinity Serotonin 5-HT1A receptor Structure-activity relationship interpretation

Hydrochloride Salt Form: Quantifiable Aqueous Solubility Advantage Over Free Base for Biological Assay Preparation

The hydrochloride salt of 4-(4-phenylpiperazin-1-yl)butan-1-amine (CAS 1181457-84-0, MW 269.81 g/mol) provides enhanced aqueous solubility compared to its free base counterpart (CAS 40255-41-2, MW 233.35 g/mol) . The patent literature explicitly identifies aqueous solubility as a critical limitation of the 4-phenylpiperazine class, noting that 'due to their highly lipophilic nature, these compounds suffer from solubility problems in aqueous media and reduced bioavailability' [1]. The hydrochloride salt form directly addresses this class-wide liability. Computed physicochemical parameters for related 4-phenylpiperazine analogs indicate cLogP values in the range of 2–5, with the salt form shifting the aqueous dissolution equilibrium favorably [1]. While specific solubility values in mg/mL are not reported for this exact compound in the accessible primary literature, the hydrochloride salt formation is a well-established pharmaceutical strategy that typically increases aqueous solubility by 10- to 1,000-fold relative to the free base for basic amine-containing compounds .

Salt form solubility Pharmaceutical formulation Biological assay compatibility

Positional Isomerism: 1-Amine (Linear) vs. 2-Amine (α-Branched) Impacts Downstream Derivatization Efficiency and Metabolic Susceptibility

The target compound is the linear 1-amine (CAS 1181457-84-0, 4-(4-phenylpiperazin-1-yl)butan-1-amine hydrochloride), which differs from its positional isomer 4-(4-phenylpiperazin-1-yl)butan-2-amine (CAS 54493-21-9) by the position of the primary amine group on the butyl chain (C1 vs. C2) [1]. The 2-amine isomer introduces an α-methyl branch adjacent to the amine, creating steric hindrance that can reduce amide coupling yields during library synthesis. Furthermore, Caccia (2007) established that N-dealkylation is a major metabolic pathway for arylpiperazine derivatives, producing pharmacologically active 1-arylpiperazine metabolites [2]. The α-branched 2-amine isomer may exhibit altered N-dealkylation rates due to steric protection at the α-carbon, introducing uncontrolled pharmacokinetic variability compared to the linear 1-amine scaffold. The patent literature also references clear linker length requirements: the 4-atom linker between the aryl amide and 4-phenylpiperazine has been demonstrated as critical for maintaining D3R affinity [3].

Positional isomer differentiation Metabolic N-dealkylation Amide coupling efficiency

Optimal Procurement and Application Scenarios for 4-(4-Phenylpiperazin-1-yl)butan-1-amine Hydrochloride (CAS 1181457-84-0)


Focused D3R Amide Library Synthesis via Solid-Phase or Solution-Phase Parallel Chemistry

The primary amine terminus of this scaffold is the essential functional handle for generating focused libraries of D3R ligands via amide coupling with diverse carboxylic acids. As demonstrated by Jean et al. (2008), three different 4-(4-arylpiperazinyl)butanamines were coupled with 21 carboxylic acids using SynPhase™ solid-phase technology to yield D3R ligands with affinities as low as 0.10 nM . The target compound (CAS 1181457-84-0), bearing the unsubstituted phenyl group on the piperazine, serves as the baseline aryl variant for exploring the contribution of the N-phenyl substituent to D3R affinity and selectivity. This scenario is appropriate for medicinal chemistry teams initiating a D3R hit-to-lead or lead optimization campaign targeting substance use disorders, where the D3R has been clinically validated [5].

Pharmacophoric Deconvolution of Bitopic D3R Ligands Using a 'Silent' Scaffold Baseline

The micromolar-level baseline receptor occupancy of the free amine scaffold (5-HT1A Ki = 6,030 nM) makes it an ideal starting point for bitopic ligand design, where the 4-phenylpiperazine moiety occupies the dopamine orthosteric binding site (OBS) and an extended aryl amide appendage reaches into the secondary binding pocket (SBP) that confers D3-over-D2 selectivity [5]. Using this scaffold, chemists can systematically vary the amide appendage and measure affinity gains unambiguously attributable to SBP interactions. This approach has been validated by Newman et al. (2012), who deconstructed D3R-selective 4-phenylpiperazines into pharmacophoric elements and demonstrated that selectivity arises from divergent interactions within the SBP [5].

Aqueous Biological Assay Preparation Using the Pre-Dissolved Hydrochloride Salt Form

For in vitro pharmacology laboratories performing radioligand displacement assays, functional cAMP assays, or β-arrestin recruitment assays at dopamine D3 and related GPCR targets, the hydrochloride salt form (CAS 1181457-84-0) eliminates the need for high-concentration DMSO stock solutions that can interfere with cellular assay readouts . The patent literature explicitly identifies aqueous solubility as a class-wide liability of 4-phenylpiperazine derivatives, and the HCl salt directly mitigates this concern [5]. This scenario is particularly relevant for contract research organizations (CROs) and academic screening centers that require reproducible, automation-compatible compound handling in 96- or 384-well plate formats using aqueous buffer systems.

Metabolic Pathway Reference Standard for Arylpiperazine N-Dealkylation Studies

Given that N-dealkylation is the principal metabolic pathway for arylpiperazine derivatives, producing pharmacologically active 1-arylpiperazine metabolites , this compound—bearing the simplest unsubstituted phenylpiperazine head group—can serve as a reference standard for liver microsome or hepatocyte metabolic stability assays. Its linear 1-amine configuration provides the baseline comparator against which metabolic rates of α-branched analogs (e.g., 4-(4-phenylpiperazin-1-yl)butan-2-amine, CAS 54493-21-9) or substituted phenyl variants can be quantitatively benchmarked . This application supports ADME/PK profiling groups seeking to understand the metabolic liability of the 4-phenylpiperazine class during preclinical candidate selection.

Quote Request

Request a Quote for 4-(4-Phenylpiperazin-1-yl)butan-1-amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.